molecular formula C6H8F6S2 B14212973 1,1-Bis[(trifluoromethyl)sulfanyl]butane CAS No. 825628-51-1

1,1-Bis[(trifluoromethyl)sulfanyl]butane

Cat. No.: B14212973
CAS No.: 825628-51-1
M. Wt: 258.3 g/mol
InChI Key: KCIROMIMVMKDLB-UHFFFAOYSA-N
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Description

1,1-Bis[(trifluoromethyl)sulfanyl]butane is a fluorinated organosulfur compound with the molecular formula C₄H₆F₆S₂ (derived from butane substituted with two trifluoromethylsulfanyl groups at the first carbon). This compound features a butane backbone modified by highly electronegative trifluoromethyl (-CF₃) groups attached via sulfur atoms.

Properties

CAS No.

825628-51-1

Molecular Formula

C6H8F6S2

Molecular Weight

258.3 g/mol

IUPAC Name

1,1-bis(trifluoromethylsulfanyl)butane

InChI

InChI=1S/C6H8F6S2/c1-2-3-4(13-5(7,8)9)14-6(10,11)12/h4H,2-3H2,1H3

InChI Key

KCIROMIMVMKDLB-UHFFFAOYSA-N

Canonical SMILES

CCCC(SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis[(trifluoromethyl)sulfanyl]butane typically involves the reaction of butane with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylsulfonyl chloride in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of 1,1-Bis[(trifluoromethyl)sulfanyl]butane often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis[(trifluoromethyl)sulfanyl]butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1,1-Bis[(trifluoromethyl)sulfanyl]butane with analogous sulfur-containing alkanes, focusing on molecular structure, physicochemical properties, and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1,1-Bis[(trifluoromethyl)sulfanyl]butane C₄H₆F₆S₂ 232.08 -CF₃ (positions 1,1) Inferred high thermal stability, low polarity, volatile (similar to C₂F₆S ).
1,4-Bis[(2-chloroethyl)sulfanyl]butane C₈H₁₆Cl₂S₂ 246.90 -Cl (positions 2,2 on ethyl) Higher molecular weight, chlorinated groups increase reactivity (e.g., nucleophilic substitution) .
Bis(trifluoromethyl) sulfide C₂F₆S 170.08 -CF₃ (positions 1,1) Density: 1.57 g/cm³; vapor pressure: 3780 mmHg at 25°C; highly volatile .
Perfluorobutane sulfonamide C₄H₂F₉NO₂S 299.12 -SO₂NH₂ (sulfonamide) Polar functional group enhances solubility in polar solvents; used in surfactants .

Key Differences:

Substituent Effects :

  • Trifluoromethyl (-CF₃) : Compounds like 1,1-Bis[(trifluoromethyl)sulfanyl]butane and bis(trifluoromethyl) sulfide exhibit strong electron-withdrawing effects, reducing nucleophilic reactivity and enhancing thermal stability compared to chlorinated analogs .
  • Chlorinated Groups : 1,4-Bis[(2-chloroethyl)sulfanyl]butane is more reactive due to the presence of labile C-Cl bonds, enabling applications in crosslinking or polymer chemistry .

Backbone Length and Functional Groups :

  • Shorter backbones (e.g., bis(trifluoromethyl) sulfide) increase volatility, while longer chains (e.g., butane derivatives) may enhance film-forming properties in materials .
  • Sulfonamide groups (e.g., perfluorobutane sulfonamide) introduce polarity and hydrogen-bonding capacity, broadening applications in pharmaceuticals or surfactants .

Stability and Toxicity :

  • Fluorinated compounds generally exhibit lower acute toxicity compared to chlorinated analogs due to inert C-F bonds. For example, 1,4-bis[(2-chloroethyl)sulfanyl]butane may require stricter handling protocols (gloves, ventilation) similar to those outlined in .
  • Bis(trifluoromethyl) sulfide’s high vapor pressure suggests flammability risks, whereas the butane derivative’s longer chain may reduce volatility .

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